molecular formula C8H13NO2 B15305768 6-Azaspiro[3.4]octane-5-carboxylic acid

6-Azaspiro[3.4]octane-5-carboxylic acid

Katalognummer: B15305768
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: PWHPPJBQIQMRIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Azaspiro[34]octane-5-carboxylic acid is a heterocyclic compound featuring a spirocyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.4]octane-5-carboxylic acid can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, which can be done using different reagents and conditions . Another method involves the annulation of the four-membered ring . These methods typically require specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable and reliable synthetic procedures. These methods are designed to produce the compound in large quantities while maintaining consistency in quality and purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Azaspiro[3.4]octane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and bases . The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction’s outcome and the yield of the desired product.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.

Wirkmechanismus

The mechanism of action of 6-Azaspiro[3.4]octane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Azaspiro[3.4]octane-5-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Eigenschaften

Molekularformel

C8H13NO2

Molekulargewicht

155.19 g/mol

IUPAC-Name

6-azaspiro[3.4]octane-5-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)6-8(2-1-3-8)4-5-9-6/h6,9H,1-5H2,(H,10,11)

InChI-Schlüssel

PWHPPJBQIQMRIO-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(C1)CCNC2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.